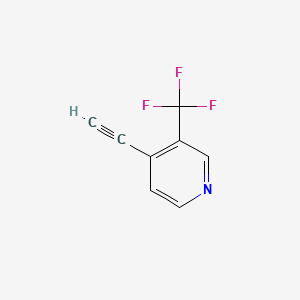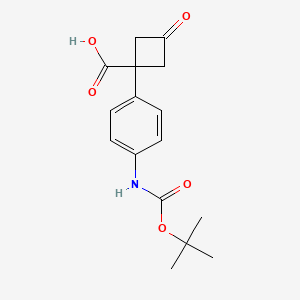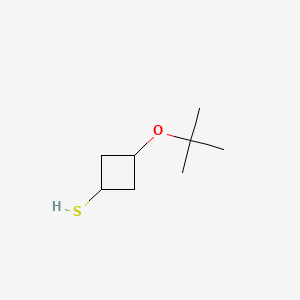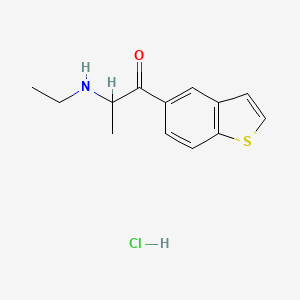
4-Ethynyl-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of an ethynyl group at the 4-position and a trifluoromethyl group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with an ethynylboronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 4-Ethynyl-3-(trifluoromethyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as distillation, crystallization, and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Ethynyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) can be employed under hydrogenation conditions.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
4-Ethynyl-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and materials with unique physicochemical properties.
作用機序
The mechanism of action of 4-Ethynyl-3-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The ethynyl group can participate in covalent bonding with nucleophilic residues, leading to the modulation of biological activity .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)pyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)pyridine: Similar structure but without the ethynyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
4-Ethynyl-3-(trifluoromethyl)pyridine is unique due to the combination of the ethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H4F3N |
|---|---|
分子量 |
171.12 g/mol |
IUPAC名 |
4-ethynyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F3N/c1-2-6-3-4-12-5-7(6)8(9,10)11/h1,3-5H |
InChIキー |
BWFXXAMHSWZSBX-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=NC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one](/img/structure/B13581438.png)




![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
